1,4,7-Triazecane trihydrochloride
Description
Historical Context and Discovery of Macrocyclic Polyamine Ligands
The exploration of macrocyclic polyamines began in earnest during the mid-20th century, paralleling advancements in supramolecular chemistry. While crown ethers and cyclodextrins dominated early research, the 1987 Nobel Prize awarded to Pedersen, Lehn, and Cram for their work on molecular recognition catalyzed interest in nitrogen-containing macrocycles. 1,4,7-Triazacyclononane (TACN) emerged as a foundational scaffold within this class, with its trihydrochloride salt becoming a standard precursor for synthesizing stable metal complexes.
Early synthetic routes for TACN derivatives, as detailed in seminal studies, involved cycloaddition reactions between dihalides and diamines under ultra-dilute conditions. For instance, Alphen’s pioneering work on cyclam (1,4,8,11-tetraazacyclotetradecane) laid methodological groundwork later adapted for TACN synthesis. The trihydrochloride form gained prominence due to its resistance to oxidation and ease of handling compared to the free base. Over the past decade, innovations in template-assisted synthesis and protective group strategies have streamlined TACN production, enabling its widespread use in both academic and industrial settings.
Properties
Molecular Formula |
C7H20Cl3N3 |
|---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
1,4,7-triazecane;trihydrochloride |
InChI |
InChI=1S/C7H17N3.3ClH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H |
InChI Key |
NQSXYNDZSPJABL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCNC1.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Process Summary
Preparation of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine
- React diethylenetriamine with tosyl chloride in the presence of triethylamine and ethylene dichloride solvent at low temperature (0–10 °C).
- Stirring and controlled addition over several hours yield the tris-tosylated intermediate.
Synthesis of tri(ethylene glycol) di-p-toluenesulfonate
- Tosyl chloride reacts with ethylene glycol in ethylene dichloride solvent with triethylamine as base, followed by reflux in methanol to purify.
Cyclization to 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane
- The tris-tosylated diethylenetriamine and the tosylated ethylene glycol derivative are reacted in toluene with tetrabutylammonium bromide and aqueous NaOH at 90 °C for 5 hours.
- The product is isolated by filtration and washing.
Deprotection and formation of 1,4,7-triazacyclononane hydrochloride
- The cyclized tris-tosylated compound is heated with concentrated hydrochloric acid and sulfuric acid oil at 180–185 °C for 2–3 hours.
- After cooling, the reaction mixture is treated with organic solvent and further acidified with concentrated HCl at 110 °C to precipitate the trihydrochloride salt.
Yields and Conditions
| Step | Product | Yield (%) | Key Conditions |
|---|---|---|---|
| 1 | N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine | 70–90 | 0–40 °C, triethylamine, ethylene dichloride |
| 2 | tri(ethylene glycol) di-p-toluenesulfonate | 75 | 25 °C, triethylamine, ethylene dichloride, reflux in methanol |
| 3 | 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane | 81.9 | 90 °C, toluene, NaOH, tetrabutylammonium bromide |
| 4 | 1,4,7-triazacyclononane trihydrochloride | 56.6–70 | 180–185 °C, H2SO4 oil; 110 °C, HCl |
Method 2: Aqueous Sulfonamidation and Cyclization (US Patent US5284944A)
Process Summary
Sulfonamidation in aqueous medium
- 1,4,7-diethylenetriamine is reacted with a sulfonyl chloride (e.g., tosyl chloride) in water using inorganic bases such as sodium hydroxide or potassium carbonate to maintain pH 8–12.
- This aqueous system avoids organic solvents and simplifies workup.
Cyclization in biphasic system
- The sulfonamidated intermediate is treated with an aprotic organic solvent (e.g., xylene) and a cyclizing agent such as ethylene glycol disulfonate or ethylene dibromide.
- Additional base is added to deprotonate and promote ring closure.
-
- Removal of sulfonyl protecting groups is achieved by acidolysis or other deprotection methods to yield the free triazacyclononane.
Key Features
- The aqueous sulfonamidation step eliminates the need for organic solvent removal, improving environmental and operational efficiency.
- The process reduces the number of synthetic steps from six to as few as two or four.
- Use of water-soluble bases and controlled pH enhances reaction control and yield.
- Cyclization is performed under milder conditions with improved scalability.
Reaction Conditions and Yields
| Step | Conditions | Notes |
|---|---|---|
| Sulfonamidation | 50–95 °C, aqueous NaOH or K2CO3, pH 8–12 | Avoids organic solvents |
| Cyclization | Biphasic system with xylene, base, 90 °C | Use of ethylene dibromide or disulfonate |
| Deprotection | Acidolysis or base treatment | Removal of tosyl groups |
Comparative Analysis of Preparation Methods
| Aspect | Method 1 (Tosylation in Organic Solvent) | Method 2 (Aqueous Sulfonamidation) |
|---|---|---|
| Reaction Medium | Organic solvents (ethylene dichloride, toluene) | Aqueous medium with biphasic organic solvent |
| Number of Steps | 4–5 steps | 2–4 steps |
| Use of Bases | Triethylamine, NaOH | NaOH, K2CO3 (water-soluble inorganic bases) |
| Temperature Range | 0–185 °C (varies by step) | 50–95 °C |
| Yield | Moderate to high (56–90%) | Improved due to fewer steps |
| Scalability | Suitable for industrial scale but complex | More environmentally friendly and scalable |
| Purification Complexity | Multiple filtration and washing steps | Simplified due to aqueous system |
Research Findings and Practical Notes
- The tosylation of triethylenetriamine is a critical step requiring controlled temperature and stoichiometry to avoid incomplete protection or overreaction.
- Cyclization efficiency depends on the choice of cyclizing agent; ethylene dibromide and ethylene glycol disulfonate are effective.
- Deprotection under acidic conditions must be carefully controlled to prevent decomposition.
- The trihydrochloride salt form is obtained by treatment with concentrated hydrochloric acid, which also aids in purification by precipitation.
- The aqueous sulfonamidation method reduces environmental impact by minimizing organic solvent use and simplifying waste treatment.
Summary Table of Preparation Parameters
| Parameter | Method 1 (Organic) | Method 2 (Aqueous) |
|---|---|---|
| Starting Material | Diethylenetriamine | Diethylenetriamine |
| Protecting Group | p-Toluenesulfonyl chloride (Tosyl chloride) | p-Toluenesulfonyl chloride |
| Base | Triethylamine, NaOH | NaOH, K2CO3 |
| Solvent | Ethylene dichloride, toluene | Water, xylene (biphasic) |
| Cyclization Agent | Tosylated ethylene glycol derivative | Ethylene dibromide or ethylene glycol disulfonate |
| Temperature | 0–185 °C (varies) | 50–95 °C |
| Deprotection | Acidolysis with HCl and H2SO4 | Acidolysis or base treatment |
| Final Product | 1,4,7-Triazacyclononane trihydrochloride | 1,4,7-Triazacyclononane trihydrochloride |
| Yield Range (%) | 56–90 | Comparable or improved |
Chemical Reactions Analysis
Types of Reactions
1,4,7-Triazecane trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkenyl halides to form substituted derivatives such as 1,4,7-tri(3-butenyl)-1,4,7-triazacyclononane and 1,4,7-tri(2-propenyl)-1,4,7-triazacyclononane.
Complexation Reactions: It forms complexes with metal ions, such as lanthanide complexes, which are used in various applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenyl halides, metal salts, and other electrophiles. Reaction conditions typically involve mild temperatures and solvents like water, ethanol, or other polar solvents .
Major Products Formed
Major products formed from reactions with this compound include substituted triazacyclononane derivatives and metal complexes with high water solubility and rigid C3 symmetric structures .
Scientific Research Applications
1,4,7-Triazecane trihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,7-Triazecane trihydrochloride involves its ability to form stable complexes with metal ions. The trivalent cyclic amine structure allows it to bind selectively to metal ions, facilitating various chemical reactions and applications. The reversible order-disorder states of cations and anions in the molecule contribute to its dielectric switching properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between 1,4,7-Triazacyclononane trihydrochloride and related cyclic amines/salts:
Key Observations:
- Ring Size and Nitrogen Content: 1,4,7-Triazacyclononane’s 9-membered triaza structure contrasts with Triazamate’s triazole ring (5-membered) and the diazepane derivative’s 7-membered ring .
- Applications: While 1,4,7-Triazacyclononane is used in pesticide testing, Triazamate serves as a pesticide standard, and the diazepane derivative is explored for drug development due to its sulfonamide group .
Analytical Methods
- Chromatography: For 1,4,7-Triazacyclononane trihydrochloride, reverse-phase HPLC with phosphate buffer (pH 7.5) and acetonitrile (80:20) is recommended, similar to methods used for Tizanidine hydrochloride analysis .
- Detection Limits : Triazamate’s standard solution is quantified at 10 mg/L, reflecting stringent sensitivity requirements in pesticide testing .
Research Findings and Gaps
- Toxicity Data: No explicit LD₅₀ or IC₅₀ values are available for 1,4,7-Triazacyclononane trihydrochloride in the provided evidence. However, Triazamate is classified as hazardous (code [危]4-1-II), suggesting stricter handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
